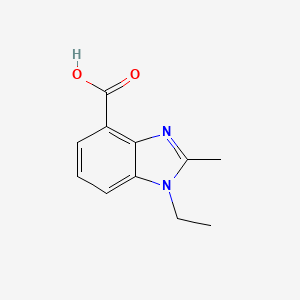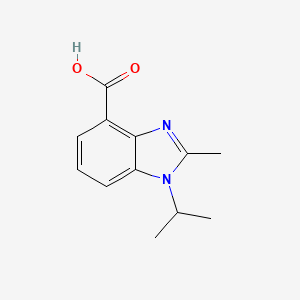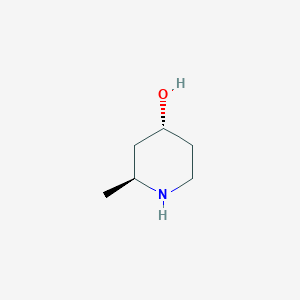
rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran-4-amine, tetrahydro-2-methyl-, (2R,4R)-rel- is a chemical compound with the molecular formula C6H13NO and a molecular weight of 115.17. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is characterized by the presence of an amine group at the fourth position and a methyl group at the second position in the tetrahydropyran ring, with specific stereochemistry denoted by (2R,4R)-rel-.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-4-amine, tetrahydro-2-methyl-, (2R,4R)-rel- typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-methyl-2H-pyran-4-one and ammonia.
Reduction: The 2-methyl-2H-pyran-4-one undergoes reduction to form the corresponding tetrahydropyran derivative.
Amination: The tetrahydropyran derivative is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amine group at the fourth position.
Industrial Production Methods
In industrial settings, the production of 2H-Pyran-4-amine, tetrahydro-2-methyl-, (2R,4R)-rel- may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction step.
High-Pressure Reactors: Employing high-pressure reactors to optimize the reaction conditions for amination.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyran-4-amine, tetrahydro-2-methyl-, (2R,4R)-rel- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products
Oxidation Products: Oxo derivatives with increased oxidation states.
Reduction Products: Fully saturated amine derivatives.
Substitution Products: Alkylated or acylated amine derivatives.
Wissenschaftliche Forschungsanwendungen
2H-Pyran-4-amine, tetrahydro-2-methyl-, (2R,4R)-rel- has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2H-Pyran-4-amine, tetrahydro-2-methyl-, (2R,4R)-rel- involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It may modulate biochemical pathways, leading to desired biological effects such as inhibition of microbial growth or modulation of immune responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Pyran-4-amine, tetrahydro-2-methyl-: Lacks the specific stereochemistry of (2R,4R)-rel-.
2H-Pyran-4-amine, tetrahydro-2-ethyl-, (2R,4R)-rel-: Contains an ethyl group instead of a methyl group.
2H-Pyran-4-amine, tetrahydro-2-methyl-, (2S,4S)-rel-: Has different stereochemistry (2S,4S)-rel-.
Uniqueness
2H-Pyran-4-amine, tetrahydro-2-methyl-, (2R,4R)-rel- is unique due to its specific stereochemistry, which can influence its biological activity and chemical reactivity. The presence of the (2R,4R)-rel- configuration may result in distinct interactions with molecular targets compared to its stereoisomers or analogs.
Eigenschaften
IUPAC Name |
(2R,4R)-2-methyloxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-4-6(7)2-3-8-5/h5-6H,2-4,7H2,1H3/t5-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXXGRHIYAAMDU-PHDIDXHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](CCO1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














